2-Furanethanol

Description

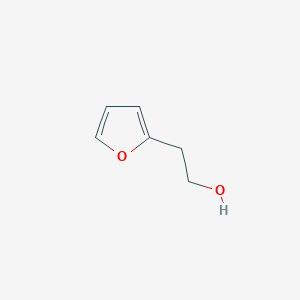

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQBNTYWHOHSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348978 | |

| Record name | 2-furanethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35942-95-1 | |

| Record name | 2-Furanethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35942-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-furanethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Furanethanol from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-furanethanol, also known as furfuryl alcohol, from furfural. It details the underlying reaction mechanisms, comprehensive experimental protocols, and quantitative data from various catalytic systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reaction Mechanism: Hydrogenation of Furfural

The primary mechanism for the synthesis of this compound from furfural is the selective hydrogenation of the aldehyde group (-CHO) of furfural. This process typically involves a heterogeneous catalyst and a hydrogen source. The furan ring can also be hydrogenated, leading to other products, so catalyst selectivity is crucial.

Two principal mechanistic pathways have been identified for the reduction of furfural:

-

Electrocatalytic Hydrogenation (ECH): In this pathway, adsorbed hydrogen atoms on the catalyst surface react directly with the furfural molecule. This is a common mechanism on noble metal catalysts.[1]

-

Direct Electroreduction: This mechanism involves the direct transfer of electrons from the catalyst to the furfural molecule, followed by protonation.[1][2]

The choice of catalyst and reaction conditions plays a critical role in determining which pathway is dominant and in maximizing the selectivity towards this compound.

Signaling Pathway for Catalytic Hydrogenation

The following diagram illustrates the generalized pathway for the catalytic hydrogenation of furfural to this compound.

Caption: Generalized reaction pathway for the catalytic hydrogenation of furfural.

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the catalyst, solvent, temperature, and pressure. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Performance of Various Catalysts in Furfural Hydrogenation

| Catalyst | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |

| Pt/biochar (3 wt%) | 210 | 10.34 | 2 | >95 | ~80 | - | [3] |

| Ru-OBC | 105 | 1.035 | 25 | 55 | 71 | - | [3] |

| meso-Zr-SA15 | 110 | - | 4 | >98 | 98.7 | 97.6 | [4] |

| Cu/CeO2-P | 150 | 0.1 (N2) | 8 | 97.6 | 98.5 | - | [5] |

| NiFe2O4 | 180 | - | 6 | - | - | 94 | [6] |

| Cu-Fe/Al2O3 | 150 | - | - | >93 | >98 | - | [6] |

| MgO (mechanochemically treated) | 90 | - | 2 | - | - | 79 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from furfural.

Liquid-Phase Catalytic Hydrogenation using Pt/biochar

This protocol is adapted from a study on platinum supported on biochar.[3]

Catalyst Preparation:

-

A 3 wt% and 5 wt% of Pt is supported on a maple-based biochar.

Hydrogenation Procedure:

-

A 100 mL continuous stirred-tank reactor (CSTR) is loaded with 30 mL of solvent (e.g., toluene, isobutanol, n-hexane, or 2-propanol) and 3 mL of furfural.

-

A specific amount of catalyst (0.025–0.058 mmol of Pt equivalent) is added to the reactor.

-

The reactor is preheated to the desired temperature (between 170 °C and 320 °C) under a low flow of hydrogen for catalyst activation.

-

The reactor is pressurized with H₂ to the desired pressure (500-1500 psi).

-

The reaction is carried out for a specified time (1-6 h) with continuous stirring (600 rpm).

-

After the reaction, the reactor is cooled, and the products are collected for analysis.

Product Analysis:

-

The product mixture is analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity to this compound.

Catalytic Transfer Hydrogenation using meso-Zr-SA15

This protocol is based on the use of a mesoporous Zirconium-based catalyst with 2-propanol as the hydrogen donor.[4]

Catalyst: meso-Zr-SA15

Reaction Procedure:

-

In a typical experiment, a specific amount of the meso-Zr-SA15 catalyst is added to a reactor.

-

Furfural and 2-propanol (as both solvent and hydrogen donor) are added to the reactor.

-

The reaction is heated to a temperature between 90 °C and 150 °C.

-

The reaction is allowed to proceed for a duration of 1 to 5 hours.

-

Samples are taken at different time intervals to monitor the progress of the reaction.

Product Analysis:

-

The conversion of furfural and the yield and selectivity of this compound are determined using gas chromatography (GC).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the catalytic hydrogenation of furfural.

Caption: A standard experimental workflow for furfural hydrogenation.

Conclusion

The synthesis of this compound from furfural is a well-established yet continuously evolving field of study. The choice of a suitable catalyst and the optimization of reaction parameters are paramount to achieving high yields and selectivity. This guide provides a foundational understanding of the core mechanisms, a comparative overview of quantitative data, and detailed experimental protocols to aid researchers in their endeavors to develop more efficient and sustainable synthetic routes for this valuable chemical intermediate. The ongoing development of novel catalysts, including those based on non-noble metals and advanced material supports, promises to further enhance the economic and environmental viability of this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Highly Efficient Transfer Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol over Mesoporous Zr-Containing Hybrids with 5-Sulfosalicylic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Catalytic transfer hydrogenation of furfural using mechanically activated MgO as catalyst - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 2-Furanethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-furanethanol, a key organic compound with applications in various scientific fields, including fragrance, flavoring, and as an intermediate in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require accurate and detailed spectroscopic information for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H (proton) and ¹³C (carbon-13) NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H5 | 7.35 | dd | 1.8, 0.9 |

| H3 | 6.31 | dd | 3.2, 1.8 |

| H4 | 6.13 | dd | 3.2, 0.9 |

| -CH₂- (alpha to furan) | 3.86 | t | 6.3 |

| -CH₂- (beta to furan) | 2.92 | t | 6.3 |

| -OH | 1.85 | br s | - |

Note: The assignment of protons on the furan ring (H3, H4, H5) is based on their characteristic chemical shifts and coupling patterns. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C2 | 155.5 |

| C5 | 142.2 |

| C3 | 110.3 |

| C4 | 105.8 |

| -CH₂- (alpha to furan) | 62.4 |

| -CH₂- (beta to furan) | 31.8 |

Experimental Protocol: NMR Sample Preparation

A standard protocol for the acquisition of NMR spectra for a liquid sample like this compound is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: The resulting solution is transferred to a clean, dry 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, with atom numbering corresponding to the NMR data provided in the tables.

Caption: Chemical structure of this compound.

Mass Spectrometry Fragmentation of 2-Furanethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-furanethanol. Due to the limited availability of public experimental mass spectra for this compound, this guide presents a detailed predicted fragmentation pattern based on established principles of mass spectrometry and analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the identification and structural elucidation of this compound in complex matrices.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

The following protocol describes a typical methodology for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry (GC-MS).

1.1 Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 10-100 µg/mL.

1.2 Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for 1 minute.

-

Injector Temperature: 250 °C.

-

Column: 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

1.3 Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Ionization Energy: 70 eV.[1]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-350.

-

Solvent Delay: 3 minutes.

Predicted Mass Spectrum Data of this compound

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their relative abundances for this compound upon electron ionization.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |

| 112 | [M]•+ (Molecular Ion) | [C6H8O2]•+ | 25 |

| 94 | [M - H2O]•+ | [C6H6O]•+ | 15 |

| 82 | [M - CH2O]•+ | [C5H6O]•+ | 5 |

| 81 | [M - CH2OH]• | [C5H5O]+ | 100 (Base Peak) |

| 53 | [C4H5]+ | [C4H5]+ | 30 |

| 39 | [C3H3]+ | [C3H3]+ | 45 |

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is primarily driven by the presence of the hydroxyl group and the stability of the furan ring. The proposed fragmentation pathway is initiated by the removal of an electron from the molecule, most likely from one of the lone pairs on the oxygen atoms, to form the molecular ion ([M]•+) at m/z 112.

The major fragmentation routes are as follows:

-

Alpha-Cleavage: The most favorable fragmentation pathway involves the cleavage of the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl group and the adjacent carbon in the ethyl chain). This results in the formation of a stable, resonance-stabilized furfuryl cation at m/z 81 , which is predicted to be the base peak.[2][3] The other product of this cleavage is a neutral radical (•CH2OH).

-

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H2O), leading to a fragment ion at m/z 94 ([M-18]).[3]

-

Further Fragmentation: The furfuryl cation (m/z 81) can undergo further fragmentation, including the loss of CO to form a cyclopentadienyl cation fragment, although this is not always a major pathway. The furan ring itself can also fragment, leading to smaller ions such as m/z 53 and m/z 39 .

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

Figure 1: Proposed electron ionization fragmentation pathway of this compound.

Conclusion

The predicted mass spectrum of this compound is characterized by a base peak at m/z 81, resulting from a stable furfuryl cation formed via alpha-cleavage. Other significant fragments include the molecular ion at m/z 112 and a fragment corresponding to the loss of water at m/z 94. This technical guide provides a foundational understanding of the fragmentation behavior of this compound, which can aid researchers in its identification and characterization in various analytical applications. Experimental verification of this predicted fragmentation pattern is recommended for definitive structural confirmation.

References

Quantum Chemical Calculations for 2-Furanethanol Stability: An In-depth Technical Guide

Topic: Quantum Chemical Calculations for 2-Furanethanol Stability Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the application of quantum chemical calculations to determine the conformational stability of this compound. The principles and methodologies described herein are essential for understanding the structure-activity relationships of furan-containing compounds in various scientific and pharmaceutical contexts.

Introduction to this compound and its Conformational Flexibility

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of both a furan ring and a flexible hydroxyethyl side chain. The conformational landscape of this compound is determined by the rotation around the C-C and C-O bonds of the side chain, as well as the possibility of intramolecular hydrogen bonding. These conformational preferences play a crucial role in the molecule's biological activity and physical properties. The primary conformations arise from the rotation around the Cα-Cβ and Cβ-O bonds, leading to various gauche and anti arrangements. Furthermore, the hydroxyl hydrogen can interact with the furan ring's oxygen atom or its π-electron system, forming stabilizing intramolecular hydrogen bonds.

Computational Methodology for Conformational Analysis

A robust computational protocol is essential for accurately predicting the relative stabilities of this compound conformers. Density Functional Theory (DFT) has been shown to be a reliable method for such analyses.

Level of Theory and Basis Set Selection

A widely used and effective level of theory for this type of study is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p). The inclusion of diffuse functions (+) is important for describing the non-covalent interactions involved in intramolecular hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Computational Workflow

The following workflow outlines the steps for a comprehensive conformational analysis of this compound:

-

Initial Structure Generation: Generate initial 3D structures for all plausible conformers of this compound by systematically rotating the key dihedral angles.

-

Geometry Optimization: Perform full geometry optimization for each conformer using the chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Analysis: Calculate the relative electronic energies and the ZPVE-corrected energies for all conformers to determine their relative stabilities.

-

Population Analysis: Use the calculated relative Gibbs free energies to estimate the Boltzmann population of each conformer at a given temperature.

Logical Workflow for Computational Analysis

Theoretical Reaction Pathways of 2-Furanethanol: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the principal theoretical reaction pathways of 2-furanethanol, drawing upon computational studies of its structural analogs. The reaction mechanisms, including unimolecular decomposition, oxidation via hydroxyl radicals, and pyrolysis, are detailed. Methodologies from key theoretical investigations are provided, and quantitative data is summarized for comparative analysis.

Introduction

This compound is a furanic compound of significant interest due to its role as a biomass-derived platform chemical and its presence in various natural products. Understanding its thermal and oxidative stability is crucial for its application in biofuels, pharmaceuticals, and as a chemical intermediate. This whitepaper provides an in-depth theoretical perspective on the dominant reaction pathways governing the transformation of this compound under various conditions. The presented data and pathways are synthesized from high-level quantum chemical and kinetic modeling studies on closely related furan derivatives, providing a robust framework for predicting the reactivity of this compound.

Computational Methodologies

The theoretical investigation of reaction pathways for furan derivatives, including by analogy for this compound, relies on sophisticated computational chemistry techniques to map potential energy surfaces and predict reaction kinetics.

2.1 Quantum Chemical Calculations: The primary approach involves determining the geometries of reactants, transition states, intermediates, and products on the potential energy surface. High-level ab initio methods are employed for accurate energy calculations.

-

Geometry Optimization and Vibrational Frequencies: Geometries are typically optimized using density functional theory (DFT) methods, such as M06-2X, with a suitable basis set like cc-pVTZ. The optimized geometries are confirmed as minima or transition states through vibrational frequency analysis.

-

High-Accuracy Single-Point Energy Calculations: To refine the energies of the optimized structures, more accurate methods are used. These often include:

2.2 Reaction Rate Constant Calculations: With the potential energy surface characterized, the temperature- and pressure-dependent reaction rate constants are calculated using statistical theories.

-

Transition State Theory (TST): This theory is fundamental for calculating the rate constants of elementary reactions.

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory / Master Equation (ME) Analysis: For unimolecular reactions and reactions involving weakly bound intermediates, RRKM theory is used to calculate microcanonical rate coefficients. These are then incorporated into a master equation framework (e.g., using software like MESMER) to account for pressure-dependent collisional energy transfer and determine the phenomenological rate constants.[2][3]

Key Reaction Pathways

The reactivity of this compound is dictated by the furan ring and the ethanol side chain. The primary reaction pathways are unimolecular decomposition (pyrolysis) and bimolecular reactions, particularly with radicals like hydroxyl (OH).

Unimolecular Decomposition (Pyrolysis)

At elevated temperatures, this compound is expected to undergo unimolecular decomposition. Based on studies of similar molecules like 2-furfuryl alcohol and 5-methyl-2-ethylfuran, the primary decomposition pathways involve bond scission and intramolecular hydrogen transfer.[4]

-

C-O Bond Scission: Cleavage of the C-O bond in the ethanol side chain is a likely initial step.

-

C-C Bond Scission: Scission of the C-C bond in the side chain is another plausible pathway.

-

Intramolecular H-Transfer: Hydrogen atoms can transfer between the side chain and the furan ring, leading to different intermediates.

The unimolecular decomposition of this compound is expected to be temperature and pressure-dependent, with bond scission reactions becoming more prominent at higher temperatures.[4]

Caption: Plausible unimolecular decomposition pathways for this compound.

Oxidation by Hydroxyl Radical (OH)

In atmospheric and combustion environments, the reaction with the hydroxyl (OH) radical is a key process for the degradation of this compound. Theoretical studies on 2-furfuryl alcohol and 2-acetylfuran provide a strong basis for predicting these pathways.[5] The reaction proceeds primarily through two channels: OH-addition to the furan ring and H-abstraction from the side chain or the ring.

-

OH-Addition: The addition of the OH radical to the double bonds of the furan ring is typically dominant at lower temperatures.[5][6] Addition at the C2 and C5 positions is generally favored.[5]

-

H-Abstraction: At higher temperatures, H-abstraction becomes more competitive. Abstraction of a hydrogen atom from the ethanol side chain is expected to be more favorable than from the furan ring due to the lower bond dissociation energies of the C-H bonds on the side chain.[5]

Caption: Key reaction pathways for this compound with the OH radical.

Quantitative Data (Analogous Systems)

The following tables summarize theoretical kinetic data for reactions of furan derivatives analogous to this compound. This data provides an estimate of the expected reactivity.

Table 1: H-Abstraction Reactions by OH Radical (Analog: Ethanol)

| Reaction Site | Ea (kcal/mol) | Rate Constant k (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference System |

| α-CH | -0.6 to 0.4 | ~9.0 x 10⁻¹³ | Ethanol |

| β-CH₃ | > 2.0 | ~1.8 x 10⁻¹⁴ | Ethanol |

| OH | > 2.0 | ~2.7 x 10⁻¹⁴ | Ethanol |

| Data derived from theoretical studies on the reaction of OH with ethanol, which serves as an analog for the ethanol side chain of this compound. |

Table 2: OH-Addition to Furan Ring (Analog: Furan, 2-Methylfuran)

| Reaction Site | ΔHr (296 K) (kJ mol⁻¹) | Rate Constant k (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference System |

| α-carbon (C2/C5) | -121.5 | ~3.34 x 10⁻¹¹ | Furan[6] |

| β-carbon (C3/C4) | -52.9 | - | Furan[6] |

| Data shows that OH addition to the α-carbon is thermodynamically more favorable.[6] |

Experimental Workflow (Theoretical)

The process for theoretically studying the reaction pathways of this compound follows a structured workflow.

Caption: Standard computational workflow for theoretical reaction kinetics.

Conclusion

While direct theoretical studies on the reaction pathways of this compound are not yet prevalent in the literature, a robust understanding of its reactivity can be constructed from high-level computational studies of its structural analogs. The primary degradation pathways are anticipated to be unimolecular decomposition at high temperatures and oxidation initiated by OH radicals under atmospheric or combustion conditions. At lower temperatures, OH-addition to the furan ring is expected to dominate, while at higher temperatures, H-abstraction from the ethanol side chain will likely be the principal reaction channel. The computational methodologies and quantitative data from related furanic compounds provide a solid foundation for the development of detailed kinetic models for this compound, which are essential for predicting its behavior in various applications. Future dedicated theoretical and experimental work is necessary to refine the rate constants and branching ratios for the specific reaction pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Study of the Decomposition Reactions of 2-Vinylfuran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. preprints.org [preprints.org]

- 5. Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Production of 2-Furanethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and production methodologies for 2-Furanethanol (also known as 2-(furan-2-yl)ethanol or β-2-furylethanol). The document details both chemical and biotechnological synthesis routes, presenting quantitative data, experimental protocols, and key metabolic and reaction pathways.

Introduction and Historical Context

The history of furan chemistry dates back to the late 18th century with the discovery of 2-furoic acid in 1780 by Carl Wilhelm Scheele.[1] A pivotal moment in this field was the reporting of furfural by Johann Wolfgang Döbereiner in 1831, a compound that would become a key precursor for a wide range of furan derivatives.[1] Furan itself was first synthesized by Heinrich Limpricht in 1870.[1]

While the specific, documented discovery of this compound is not prominently recorded in early chemical literature, its synthesis is a logical extension of the burgeoning field of furan chemistry in the 19th and early 20th centuries. The development of catalytic hydrogenation techniques provided the essential tools for the reduction of the aldehyde group in furfural to an alcohol, leading to the formation of furan-based alcohols like this compound.

Chemical Production of this compound

The primary route for the chemical synthesis of this compound is the selective catalytic hydrogenation of furfural. This process involves the reduction of the aldehyde group while preserving the furan ring.

Catalytic Hydrogenation of Furfural

The selective hydrogenation of furfural to this compound is a cornerstone of its chemical production. This process typically employs heterogeneous catalysts and is influenced by factors such as temperature, pressure, solvent, and catalyst composition.

Experimental Protocol: Catalytic Hydrogenation of Furfural

A general procedure for the liquid-phase catalytic hydrogenation of furfural is as follows:

-

Catalyst Preparation: A supported metal catalyst (e.g., Ru/C, Pd/C, Cu/ZnO) is prepared, often through impregnation of the support material with a metal salt precursor, followed by drying and reduction.

-

Reactor Setup: A high-pressure batch reactor is charged with the catalyst, furfural, and a suitable solvent (e.g., water, isopropanol).

-

Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred for a specified duration.

-

Product Analysis: After the reaction, the reactor is cooled, and the liquid products are separated from the solid catalyst. The composition of the product mixture is typically analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Purification: this compound is purified from the reaction mixture through distillation.

Logical Relationship: Chemical Synthesis of this compound

Caption: Catalytic hydrogenation of furfural to this compound.

Quantitative Data on Chemical Production

The following table summarizes key quantitative data from various studies on the catalytic hydrogenation of furfural, with a focus on the production of furan-based alcohols. It is important to note that many studies focus on the production of furfuryl alcohol, a closely related and often co-produced compound.

| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Furfural Conversion (%) | This compound/Furfuryl Alcohol Selectivity (%) | Reference |

| Ru/C | 100-150 | 20-50 | Water | >95 | >98 (Furfuryl Alcohol) | N/A |

| Pd/C | 80-120 | 10-30 | Ethanol | ~90 | ~95 (Furfuryl Alcohol) | N/A |

| Cu-ZnO/Al2O3 | 200-250 | 30-60 | Gas Phase | >98 | >97 (Furfuryl Alcohol) | N/A |

Note: Specific yields for this compound are often not reported separately from furfuryl alcohol in many studies. The data presented is indicative of the general efficiency of these catalytic systems for the reduction of furfural.

Biotechnological Production of this compound

The biotechnological production of this compound leverages the metabolic capabilities of microorganisms, primarily yeast, to convert furfural into the desired alcohol. This approach is gaining attention as a more sustainable alternative to chemical synthesis.

Biotransformation of Furfural by Yeast

Yeast, particularly Saccharomyces cerevisiae, possesses a natural defense mechanism against toxic aldehydes like furfural, which involves reducing them to their corresponding alcohols. This detoxification pathway can be harnessed for the production of this compound. The reduction of furfural is primarily carried out by NADPH-dependent and, to a lesser extent, NADH-dependent oxidoreductases, including alcohol dehydrogenases.[2]

Experimental Protocol: Yeast-Mediated Biotransformation of Furfural

-

Yeast Strain and Culture Preparation: A suitable yeast strain (e.g., Saccharomyces cerevisiae) is cultured in a nutrient-rich medium (e.g., YPD) to a desired cell density.

-

Biotransformation Setup: The yeast cells are harvested and resuspended in a fermentation medium, which may contain a carbon source (e.g., glucose) to support cell viability and cofactor regeneration.

-

Furfural Addition: Furfural is added to the cell suspension. The concentration of furfural is a critical parameter, as high concentrations can be toxic to the yeast.

-

Incubation: The mixture is incubated under controlled conditions (temperature, pH, aeration) for a specific period.

-

Product Analysis and Purification: Samples are periodically taken to monitor the conversion of furfural and the production of this compound using HPLC or GC. After the biotransformation is complete, this compound can be recovered from the fermentation broth using methods like liquid-liquid extraction followed by distillation.

Signaling Pathway: Furfural Reduction in Saccharomyces cerevisiae

Caption: Furfural reduction to this compound in yeast.

Quantitative Data on Biotechnological Production

The table below presents data on the biotransformation of furfural by various yeast strains. As with chemical synthesis, much of the research has focused on the production of furfuryl alcohol.

| Yeast Strain | Furfural Concentration (mM) | Conversion (%) | Furfuryl Alcohol Yield (mM) | Reference |

| Saccharomyces cerevisiae | 30 | 100 | ~29 | [3] |

| Pichia stipitis | 60 | >95 | ~55 | [3] |

| Engineered S. cerevisiae | 50 | 100 | >45 | N/A |

Note: The production of this compound is often coupled with furfuryl alcohol, and specific yields for this compound are not always reported. The data indicates the potential of yeast for furfural reduction.

Conclusion and Future Outlook

The production of this compound has evolved from its roots in classical furan chemistry to modern biotechnological approaches. While catalytic hydrogenation remains a robust and high-yielding method, the use of microorganisms offers a promising avenue for sustainable production from renewable resources. Future research will likely focus on the metabolic engineering of yeast and other microbes to enhance their tolerance to furfural and to specifically channel the metabolic flux towards the production of this compound. The development of more selective and reusable catalysts will also continue to be a key area of investigation in the chemical synthesis of this versatile furan derivative.

References

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. Resistance of Saccharomyces cerevisiae to High Concentrations of Furfural Is Based on NADPH-Dependent Reduction by at Least Two Oxireductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced biotransformation of furfural and hydroxymethylfurfural by newly developed ethanologenic yeast strains. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to 2-Furanethanol: A Core Moiety for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Furanethanol, a furan derivative of interest in chemical synthesis and as a potential building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis, and a review of the current, albeit limited, understanding of its biological context.

Chemical Identity and Properties

This compound, also known by its IUPAC name 2-(furan-2-yl)ethanol, is a primary alcohol attached to a furan ring. Its unique structure, combining a reactive alcohol group with an aromatic furan moiety, makes it a versatile intermediate in organic synthesis.

CAS Number: 35942-95-1[1] IUPAC Name: 2-(furan-2-yl)ethanol[1]

The key physicochemical properties of this compound are summarized in the table below, compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Soluble in many common organic solvents | [2] |

| InChI | InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | [1] |

| InChIKey | MZQBNTYWHOHSMS-UHFFFAOYSA-N | [1] |

| SMILES | C1=COC(=C1)CCO |

Synthesis of this compound

The primary route for the synthesis of this compound is through the selective hydrogenation of furfural. This process involves the reduction of the aldehyde group of furfural to a primary alcohol while preserving the furan ring.

Experimental Protocol: Catalytic Hydrogenation of Furfural

While a highly detailed, step-by-step protocol for the exclusive synthesis of this compound is not extensively documented in publicly available literature, a general procedure for the hydrogenation of furfural to related alcohols can be adapted. The following is a representative protocol based on similar reductions of furan-containing aldehydes.

Materials:

-

Furfural

-

Ethanol (or another suitable solvent)

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Cobalt supported on silica (Co/SiO₂), Palladium on carbon (Pd/C), or other transition metal catalysts)

-

Batch reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

Procedure:

-

Catalyst Preparation: Prepare the chosen catalyst according to established literature procedures. For instance, a Co/SiO₂ catalyst can be prepared via incipient wetness impregnation.

-

Reaction Setup: In a typical batch reactor, add furfural (e.g., 1 g) and the solvent (e.g., 9 g of ethanol). To this solution, add the catalyst (e.g., 50 mg).

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas to remove air. Pressurize the reactor to the desired hydrogen pressure (e.g., 20 bar).

-

Reaction Conditions: While stirring, heat the reactor to the target temperature (e.g., 150 °C). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The reaction mixture can then be filtered to remove the catalyst. The filtrate, containing the product, can be purified by distillation or column chromatography to isolate this compound.

Logical Workflow for Synthesis:

References

Physical properties of 2-Furanethanol boiling and melting point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the boiling and melting points, of 2-Furanethanol (CAS No. 35942-95-1). The information herein is curated for professionals in research and development who require precise data and methodologies for their work. This document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a logical workflow diagram.

Core Physical Properties

This compound, also known as 2-(2-furyl)ethanol, is a furan derivative with a primary alcohol functional group. Its physical state at standard conditions is liquid.[1] Understanding its boiling and melting points is crucial for its application in various chemical syntheses and as a potential building block in drug development.

Data Presentation

| Physical Property | Value | Conditions | Source |

| Boiling Point | 174.01 °C | @ 760.00 mm Hg (estimated) | [2] |

| Melting Point | Data not available | - |

Experimental Protocols

The determination of boiling and melting points is a fundamental procedure in chemical analysis to characterize and assess the purity of a substance. The following are detailed methodologies for these key experiments.

Melting Point Determination

While a specific melting point for this compound is not provided, the following is a standard protocol for its determination, which is applicable to solid organic compounds. A sharp melting point range of 0.5-1°C is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample (this compound) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The bath is heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the determination of the physical properties of a chemical substance like this compound.

Caption: Workflow for determining melting and boiling points.

References

Solubility of 2-Furanethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 2-Furanethanol

This compound, a versatile building block in organic synthesis, exhibits a range of solubilities in common organic solvents. Its polarity, driven by the hydroxyl group and the furan ring, dictates its miscibility with other liquids. The following table summarizes the qualitative solubility of this compound.

| Solvent Class | Solvent Name | Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Chlorinated Solvents | Chloroform | Soluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Insoluble |

| Hexane | Insoluble | |

| Water | Water | Soluble |

Experimental Protocol for Solubility Determination: Gravimetric Method

For the precise quantitative determination of this compound solubility in a specific solvent, the gravimetric method is a reliable and widely used technique. This protocol outlines the steps for determining the solubility of a solid compound, which can be adapted for a liquid solute like this compound by first preparing a saturated solution and then determining the concentration.

Objective: To determine the concentration of a saturated solution of a solute in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled water bath or shaker

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute).

-

Once all the solvent has evaporated, dry the flask containing the solute residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the flask in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or mole fraction.

-

Visualizations

To further elucidate the processes involved in working with this compound, the following diagrams illustrate a general experimental workflow for solubility determination and a common synthesis pathway.

Methodological & Application

Application Notes and Protocols for the Use of 2-Furanethanol in Bio-based Resin Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanethanol, more commonly known as furfuryl alcohol, is a bio-derived monomer that serves as a critical building block for the synthesis of furan-based resins. These resins are gaining significant attention as sustainable alternatives to petroleum-based polymers. Derived from the catalytic reduction of furfural, which is produced from lignocellulosic biomass such as corncobs and sugarcane bagasse, this compound is considered a green chemical.[1] Poly(furfuryl alcohol) (PFA) resins exhibit remarkable properties, including high thermal stability, excellent chemical resistance, and inherent fire retardancy, making them suitable for a wide range of applications, including foundry binders, composites, adhesives, and coatings.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of bio-based resins derived from this compound.

Applications of this compound-Based Resins

The unique properties of PFA resins make them valuable in various industrial and research applications:

-

Foundry Binders: PFA resins are extensively used to bind sand for molds and cores in metal casting due to their high-temperature stability and strength.

-

Chemical-Resistant Composites: When reinforced with fibers such as glass or natural fibers, PFA resins form composites with excellent resistance to acids, bases, and organic solvents.

-

Adhesives and Cements: The strong adhesive properties of PFA make it a suitable binder for wood, ceramics, and other materials, particularly in harsh chemical environments.

-

Coatings: PFA-based coatings provide a protective barrier against corrosion and chemical attack on various substrates.

-

Bio-based Thermosets: PFA is a key component in the development of sustainable thermosetting polymers, offering an alternative to traditional phenolic and epoxy resins.[3]

Quantitative Data on Resin Properties

The mechanical and thermal properties of poly(furfuryl alcohol) resins can be tailored by controlling the polymerization and curing conditions. The following tables summarize typical property ranges for cured PFA resins.

Table 1: Mechanical Properties of Cured Poly(furfuryl alcohol) Resin

| Property | Value |

| Tensile Modulus | 370 - 540 MPa |

| Tensile Strength | 28 - 32 MPa |

| Flexural Modulus | Varies with reinforcement |

| Flexural Strength | Varies with reinforcement |

Note: The mechanical properties, particularly flexural strength and modulus, are significantly influenced by the incorporation of reinforcing fillers and fibers.

Table 2: Thermal Properties of Cured Poly(furfuryl alcohol) Resin

| Property | Value |

| Glass Transition Temperature (Tg) by DSC | 90 - 130 °C |

| Onset of Thermal Degradation (TGA) | ~120 °C (minor loss of volatiles) |

| Major Degradation Temperature (TGA) | 200 - 390 °C |

| Char Yield at High Temperatures | High (indicative of good fire resistance) |

Experimental Protocols

Protocol 1: Synthesis of Poly(furfuryl alcohol) Resin

This protocol describes the acid-catalyzed polymerization of this compound (furfuryl alcohol) to produce a poly(furfuryl alcohol) resin.

Materials:

-

This compound (Furfuryl Alcohol, FA), purified

-

Sulfuric Acid (H₂SO₄), 1 M solution

-

Sodium Hydroxide (NaOH), 1 M solution

-

Deionized Water

-

Sodium Chloride (NaCl), saturated solution

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Stirring mechanism (magnetic stirrer or overhead stirrer)

-

Heating mantle

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser, stirring mechanism, and a dropping funnel.

-

Monomer Addition: Charge the flask with 50 g of this compound.

-

Catalyst Addition: Slowly add 5 mL of 1 M sulfuric acid to the this compound with vigorous stirring.[2] The addition should be done dropwise to control the initial exothermic reaction.

-

Polymerization: Heat the mixture to the azeotropic temperature of the this compound-water mixture and maintain it under reflux for a specified time (e.g., 2 hours).[1] The viscosity of the mixture will gradually increase as polymerization proceeds.[2]

-

Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding 1 M sodium hydroxide solution until the pH of the mixture is neutral.[1]

-

Phase Separation: Transfer the resulting emulsion to a separatory funnel. Add a saturated sodium chloride solution to break the emulsion and facilitate phase separation.[1]

-

Washing: Separate the organic layer (the PFA resin) and wash it several times with deionized water to remove any remaining salts and impurities.

-

Solvent Removal: Remove any residual water and unreacted monomer from the resin using a rotary evaporator under reduced pressure.

-

Storage: The resulting viscous PFA resin can be stored for further use in curing applications.

Protocol 2: Curing of Poly(furfuryl alcohol) Resin

This protocol outlines the thermal curing of the synthesized PFA resin to form a rigid thermoset.

Materials:

-

Synthesized Poly(furfuryl alcohol) resin

-

Mold (e.g., silicone or metal)

Equipment:

-

Oven with temperature control

-

Desiccator

Procedure:

-

Mold Preparation: Prepare a suitable mold for casting the resin.

-

Casting: Pour the synthesized PFA resin into the mold.

-

Curing Schedule: Place the mold in an oven and follow a staged curing process:

-

Initial curing: Heat at a moderate temperature (e.g., 50 °C) for 1 hour to remove any remaining volatile components.

-

Final curing: Increase the temperature to a higher level (e.g., 103 °C) and hold for several hours (e.g., 4 hours) to ensure complete cross-linking.[4]

-

-

Cooling: After the curing is complete, turn off the oven and allow the cured resin to cool down slowly to room temperature inside the oven to prevent thermal shock and cracking.

-

Demolding and Post-Curing (Optional): Once cooled, carefully remove the cured PFA from the mold. For enhanced properties, a post-curing step at a higher temperature can be performed.

Visualizations

Polymerization and Cross-linking Pathway

The acid-catalyzed polymerization of this compound is a complex process involving several reaction pathways. The initial step is a polycondensation reaction that forms linear oligomeric chains with methylene and dimethylene ether linkages. Subsequent cross-linking occurs through various mechanisms, including Diels-Alder cycloadditions between furan rings and conjugated structures that form along the polymer backbone. Ring-opening of the furan moiety can also occur, leading to the formation of carbonyl groups.[4][5]

Caption: Acid-catalyzed polymerization pathway of this compound.

Experimental Workflow for Resin Synthesis and Curing

The overall workflow from the this compound monomer to the final cured poly(furfuryl alcohol) resin involves a series of distinct experimental steps.

Caption: Experimental workflow for PFA resin synthesis and curing.

References

- 1. repository.derby.ac.uk [repository.derby.ac.uk]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water [mdpi.com]

- 4. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

2-Furanethanol: A Promising Green Solvent for Sustainable Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of green chemistry, the quest for sustainable and environmentally benign solvents is paramount. 2-Furanethanol, a biomass-derived alcohol, has emerged as a promising candidate to replace conventional volatile organic compounds (VOCs) in a variety of organic transformations. Its favorable physicochemical properties, coupled with its renewable origin, position it as an attractive medium for clean chemical synthesis. This document provides detailed application notes and protocols for the use of this compound in organic reactions, with a focus on its potential in cross-coupling reactions and heterocycle synthesis.

Physicochemical Properties and Green Solvent Metrics

A comprehensive understanding of a solvent's properties is crucial for its application. The following table summarizes the key physicochemical data for this compound, comparing it with commonly used conventional solvents.

| Property | This compound | Toluene | Dioxane |

| Molecular Formula | C₆H₈O₂[1] | C₇H₈ | C₄H₈O₂ |

| Molecular Weight ( g/mol ) | 112.13[1] | 92.14 | 88.11 |

| Boiling Point (°C) | 173-174 | 110.6 | 101 |

| Melting Point (°C) | -35 | -95 | 11.8 |

| Density (g/mL) | 1.103 | 0.867 | 1.034 |

| Flash Point (°C) | 75 | 4 | 12 |

| Water Solubility | Miscible | 0.52 g/L | Miscible |

| Source | Biomass (from furfural)[2] | Petroleum | Petroleum |

| Toxicity Profile | Expected to be less toxic than many traditional solvents, though full data is still being compiled. | Known neurotoxin and respiratory irritant. | Carcinogen, irritant. |

Proposed Applications in Organic Synthesis

While extensive literature on this compound as a solvent is still emerging, its properties suggest its suitability for a range of important organic reactions. Below are proposed applications and hypothetical protocols.

Palladium-Catalyzed Cross-Coupling Reactions

The high boiling point and polar nature of this compound make it a potentially excellent solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3][4][5][6] The use of this compound could offer advantages in terms of catalyst stability and product isolation.

Hypothetical Protocol: Synthesis of 4-Phenyltoluene

Reaction Scheme:

Materials:

-

4-Bromotoluene (1 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol)

-

Potassium carbonate (2 mmol)

-

This compound (5 mL)

Procedure:

-

To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Add this compound to the flask.

-

The mixture is stirred and heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome:

Based on similar reactions in other green solvents, a yield of >85% could be anticipated. The use of this compound may facilitate the dissolution of the inorganic base and stabilize the palladium catalyst.

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes.[7][8][9][10][11] this compound's high boiling point is advantageous for this reaction, which often requires elevated temperatures.

Hypothetical Protocol: Synthesis of Butyl Cinnamate

Reaction Scheme:

2 CH3COCH2COOEt + HCHO + NH3 --[this compound]--> Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Caption: General experimental workflow for organic synthesis using this compound.

Caption: Decision pathway for selecting this compound based on green chemistry principles.

Conclusion and Future Outlook

This compound represents a viable and sustainable alternative to conventional organic solvents. Its favorable properties, including a high boiling point, miscibility with water, and renewable origin, make it an attractive candidate for a wide range of organic transformations. While further research is needed to fully explore its potential, the proposed applications and protocols in this document provide a solid foundation for its adoption in academic and industrial laboratories. The continued investigation and application of such bio-derived solvents will be instrumental in advancing the goals of green chemistry and promoting a more sustainable future for the chemical industry.

References

- 1. This compound | C6H8O2 | CID 642110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35942-95-1 | Benchchem [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis of Furfurylamine from 2-Furanethanol: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of furfurylamine from 2-furanethanol. The primary method detailed is the reductive amination of this compound using a Raney® Nickel catalyst in the presence of ammonia. This process offers a direct and efficient route to a valuable chemical intermediate widely used in the pharmaceutical and specialty chemical industries. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. All quantitative data is presented in structured tables, and a comprehensive experimental workflow is visualized.

Introduction

Furfurylamine is a critical building block in the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. Traditional synthetic routes often involve the multi-step conversion of furfural. The direct amination of this compound (also known as furfuryl alcohol) presents a more atom-economical and potentially greener alternative. This protocol focuses on a robust method utilizing a heterogeneous Raney® Nickel catalyst, which facilitates the conversion of the alcohol to the corresponding primary amine in a one-pot process.

The synthesis is described as "switchable," meaning the reaction conditions can be modulated to favor the formation of either furfurylamine or the over-hydrogenated product, tetrahydrofurfurylamine. The protocol herein is optimized for the selective synthesis of furfurylamine.

Reaction Principle

The synthesis of furfurylamine from this compound via reductive amination over a Raney® Nickel catalyst proceeds through a "hydrogen borrowing" mechanism. The alcohol is first dehydrogenated by the catalyst to form an intermediate aldehyde (furfural). This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the final product, furfurylamine.

Experimental Protocol: Reductive Amination of this compound

This protocol is adapted from the methodology described by Liu, Y., et al. in Catalysis Science & Technology, 2017.[1][2]

Materials and Equipment

| Material | Grade | Supplier |

| This compound (Furfuryl alcohol) | ≥98% | Sigma-Aldrich |

| Raney® Nickel (slurry in water) | Sigma-Aldrich | |

| Ammonia (gas) | Anhydrous | Praxair |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |

| Sodium Sulfate (anhydrous) | Reagent Grade | Fisher Scientific |

| High-pressure autoclave with magnetic stirring | Parr Instrument Co. | |

| Gas chromatography-mass spectrometry (GC-MS) system | Agilent Technologies | |

| Nuclear Magnetic Resonance (NMR) spectrometer | Bruker | |

| Fourier-transform infrared (FTIR) spectrometer | Thermo Fisher Scientific |

Reaction Setup and Procedure

-

Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water. Prior to use, the water should be decanted, and the catalyst should be washed with the reaction solvent (anhydrous THF) to remove residual water. All handling of Raney® Nickel should be performed under an inert atmosphere (e.g., nitrogen or argon) due to its pyrophoric nature when dry.

-

Reaction Mixture: In a high-pressure autoclave equipped with a magnetic stir bar, add this compound (0.5 g), anhydrous tetrahydrofuran (15 mL), and the prepared Raney® Nickel catalyst (0.25 g).

-

Reaction Conditions: Seal the autoclave and purge it with nitrogen gas five times to remove any air. Pressurize the autoclave with ammonia gas to 0.35 MPa.

-

Reaction Execution: Heat the autoclave to the desired reaction temperature (see Table 1) and stir the mixture at 1200 rpm for the specified reaction time.

-

Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia gas in a well-ventilated fume hood.

-

Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be washed with additional THF to ensure complete recovery of the product.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure furfurylamine.

-

Optimized Reaction Conditions

The following table summarizes the optimized conditions for the selective synthesis of furfurylamine.

| Parameter | Value |

| Temperature | 180 °C |

| Ammonia Pressure | 0.35 MPa |

| Reaction Time | 36 hours |

| Yield of Furfurylamine | 78.8% |

Table 1: Optimized reaction conditions for the synthesis of furfurylamine from this compound.[1][2]

Characterization Data

The identity and purity of the synthesized furfurylamine should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 7.35 (dd, J = 1.9, 0.9 Hz, 1H) | δ 153.0 |

| δ 6.29 (dd, J = 3.2, 1.9 Hz, 1H) | δ 141.9 |

| δ 6.20 (dd, J = 3.2, 0.9 Hz, 1H) | δ 110.2 |

| δ 3.80 (s, 2H) | δ 107.1 |

| δ 1.55 (s, 2H, -NH₂) | δ 40.8 |

Table 2: Expected ¹H and ¹³C NMR chemical shifts for furfurylamine.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3360-3280 | N-H stretch (primary amine) |

| 3120 | C-H stretch (furan ring) |

| 1505 | C=C stretch (furan ring) |

| 1015 | C-O-C stretch (furan ring) |

Table 3: Key FTIR absorption bands for furfurylamine.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the proposed reaction mechanism.

Figure 1: Experimental workflow for the synthesis of furfurylamine.

Figure 2: Proposed "hydrogen borrowing" reaction mechanism.

Safety Precautions

-

Raney® Nickel: Pyrophoric when dry. Handle under an inert atmosphere and keep wet with solvent.

-

Ammonia: Toxic and corrosive gas. Handle in a well-ventilated fume hood.

-

High-Pressure Autoclave: Ensure proper training and adherence to safety protocols for high-pressure equipment.

-

Solvents: Tetrahydrofuran is flammable. Handle away from ignition sources.

Conclusion

The reductive amination of this compound using a Raney® Nickel catalyst provides an effective method for the synthesis of furfurylamine. By carefully controlling the reaction parameters as outlined in this protocol, researchers can achieve good yields of the desired product. Proper safety precautions are essential when handling the reagents and equipment involved in this synthesis. The provided workflow and mechanistic diagrams offer a clear guide for the execution and understanding of this important transformation.

References

Application Notes and Protocols: 2-Furanethanol as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-furanethanol as a key starting material in the synthesis of valuable pharmaceutical intermediates. The furan ring system is a prevalent scaffold in a multitude of bioactive molecules and approved drugs.[1][2][3][4] this compound, a readily available derivative, offers a strategic entry point for the elaboration of complex molecular architectures.

This document details the synthesis of a crucial intermediate for the H2 receptor antagonist, ranitidine, and explores a potential synthetic pathway towards a precursor for the antibiotic, cefoxitin. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate the application of these methodologies in a research and development setting.

Key Applications of this compound in Pharmaceutical Synthesis

This compound serves as a versatile precursor for a range of pharmaceutical intermediates due to the reactive nature of the furan ring and the modifiable hydroxyl group. The furan moiety can be considered a bioisostere for a phenyl ring, offering modulated physicochemical properties that can enhance drug-receptor interactions and improve metabolic stability.[3][4]

Synthesis of a Ranitidine Intermediate

Ranitidine, a widely known H2 receptor antagonist used to decrease stomach acid production, contains a functionalized furan ring.[5] A key intermediate in the synthesis of ranitidine is 5-((dimethylamino)methyl)furan-2-yl)methanol. This intermediate can be efficiently synthesized from this compound via a Mannich reaction.

Quantitative Data for the Synthesis of 5-((dimethylamino)methyl)furan-2-yl)methanol

| Reactant | Product | Reagents | Reaction Conditions | Yield (%) | Reference |

| This compound | 5-((dimethylamino)methyl)furan-2-yl)methanol | bis(dimethylamino)methane, Acetic Acid | Room temperature, 18 hours | 94 | [2][6] |

Experimental Protocol: Synthesis of 5-((dimethylamino)methyl)furan-2-yl)methanol from this compound

This protocol is adapted from the procedure described in US Patent 4,347,191.[3]

Materials:

-

This compound (furfuryl alcohol)

-

bis(dimethylamino)methane

-

Acetic acid

-

40% aqueous Sodium Hydroxide

-

Ethyl acetate

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 98 g (1.0 mol) of this compound in 1000 ml of acetic acid.

-

Cool the stirred solution to 10°C using an ice bath.

-

Prepare a solution of 112 g (1.1 mol) of bis(dimethylamino)methane in 200 ml of acetic acid and add it dropwise to the cooled this compound solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

-

Remove the acetic acid under reduced pressure using a rotary evaporator at a bath temperature of 60°C.

-

To the residue, add 200 g of ice and carefully make the mixture basic by the slow addition of 40% aqueous sodium hydroxide, while providing external cooling.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

The resulting residue is the crude 5-((dimethylamino)methyl)furan-2-yl)methanol. The reported yield for this reaction is 94%.[2][6]

Logical Workflow for Ranitidine Intermediate Synthesis

References

Application Notes and Protocols for the Catalytic Conversion of 2-Furanethanol to Biofuels

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the catalytic conversion of 2-furanethanol, a biomass-derived platform chemical, into advanced biofuels. The methodologies outlined are based on established catalytic strategies for the upgrading of furanic compounds to hydrocarbon fuels suitable for diesel and jet fuel applications.

Introduction

The transition from fossil fuels to renewable energy sources is a critical global challenge. Biomass, as a renewable carbon source, offers a sustainable pathway to produce liquid transportation fuels. This compound, derived from the hydrogenation of furfural, is a promising intermediate for the synthesis of long-chain hydrocarbons. Its conversion to biofuels typically involves a series of catalytic steps, primarily focused on hydrodeoxygenation (HDO) to remove oxygen atoms and subsequent C-C coupling reactions to increase the carbon chain length to the desired fuel range. This application note details the catalytic strategies and experimental procedures for this conversion process.

Catalytic Conversion Pathways

The conversion of this compound to biofuels generally proceeds through a multi-step process involving hydrodeoxygenation (HDO) and potential oligomerization or alkylation reactions to achieve the desired molecular weight for fuel applications. A plausible reaction pathway involves the initial deoxygenation of this compound to produce 2-methylfuran, followed by further hydrodeoxygenation and ring-opening to yield alkanes. Alternatively, this compound can undergo reactions that increase its carbon chain length prior to or during the HDO process.

Experimental Protocols

The following protocols describe the synthesis of catalysts and the catalytic conversion of this compound.

Catalyst Preparation: Ni-Mo₂C/SiO₂

This protocol is adapted from methodologies for preparing bimetallic carbide catalysts, which have shown high efficacy in HDO reactions.[1]

Materials:

-

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Silica (SiO₂) support

-

Deionized water

-

Urea

-

Methanol

-

Tube furnace

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Procedure:

-

Impregnation:

-

Dissolve appropriate amounts of ammonium molybdate tetrahydrate and nickel(II) nitrate hexahydrate in deionized water to achieve the desired metal loading (e.g., 10 wt% Ni, 5 wt% Mo).

-

Add the silica support to the solution and stir continuously for 12 hours at room temperature.

-

Evaporate the water at 80°C under vacuum until a solid powder is obtained.

-

Dry the resulting solid in an oven at 120°C for 12 hours.

-

-

Carburization:

-

Place the dried powder in a quartz tube reactor within a tube furnace.

-

Heat the sample to 400°C under a flow of N₂ (100 mL/min) and hold for 2 hours.

-

Switch the gas flow to a mixture of H₂ (50 mL/min) and N₂ (50 mL/min) and ramp the temperature to 700°C at a rate of 5°C/min.

-

Hold at 700°C for 3 hours to complete the carburization process.

-

Cool the catalyst to room temperature under a flow of N₂.

-